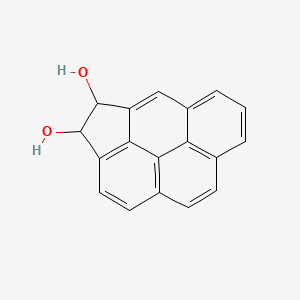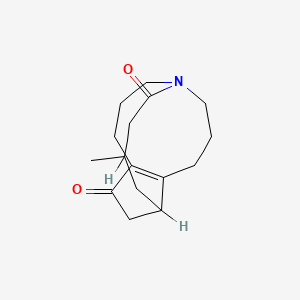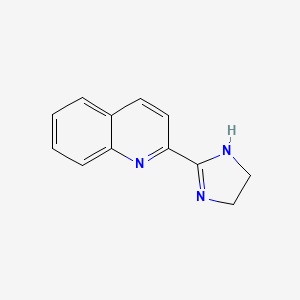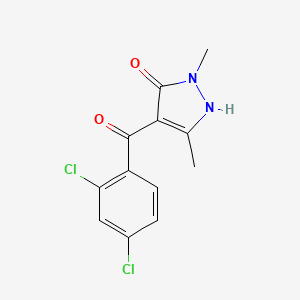
4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Destosyl pyrazolate is a member of the class of pyrazoles that is pyrazolynate in which the tosylate ester has been hydrolysed to the corresponding hydroxy compound. The active herbicide of the proherbicides pyrazolynate and pyrazoxyfen. It has a role as an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor, an agrochemical, a carotenoid biosynthesis inhibitor and a herbicide. It is a member of acetophenones, a dichlorobenzene, a member of pyrazoles, an organic hydroxy compound and a pyrazole pesticide.
Applications De Recherche Scientifique
Herbicide Development and Activity
4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole has been studied for its potential in herbicidal applications. Research by Konotsune, Kawakubo, and Yanai (1979) found that derivatives of this compound, particularly the 4-benzoyl derivatives, exhibited high herbicidal activities. This led to the development of a highly selective and promising herbicide for use in paddy fields, with reduced phytotoxicity to rice seedlings (Konotsune, Kawakubo, & Yanai, 1979).
Another study by Matsui et al. (1983) analyzed the structure-activity correlations in 1,3-dimethyl-4-benzoyl-5-hydroxypyrazole derivatives, including 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole. This research revealed its effectiveness as a pre-emergence herbicide "pyrazolate" due to its high activity against annual and perennial paddy weeds and low phytotoxicity to rice plants (Matsui, Konotsune, Kawakubo, & Ishida, 1983).
Mechanism of Chlorosis
Kawakubo and Shindo (1979) investigated the mechanism of chlorosis caused by this compound. They found that it converts chlorophyll a and b into pheophytin a and b, respectively. This conversion was attributed to the compound's ability to induce H(+) into chlorophyll specifically, suggesting a unique mode of action in inducing plant chlorosis (Kawakubo & Shindo, 1979).
Phototoxicity and Uptake
Further research by Lee, Park, and Kim (1989) synthesized carbamate derivatives of 1,3-dimethyl-4-acyl-5-hydroxypyrazoles, including 1,3-dimethyl-4-(2,4-dichlorobenzoyl)-pyrazol-5-yl N-methyl-carbamate. These compounds showed varying phytotoxicity levels to different plant seedlings, indicating their selective herbicidal properties (Lee, Park, & Kim, 1989).
Matsumoto (2005) identified that the pyrazole herbicides pyrazolate and pyrazoxyfen, metabolized to 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This finding provides insight into the molecular action of these herbicides in plants (Matsumoto, 2005).
Environmental Impact and Safety
Kubo et al. (2012) studied the behavior of the herbicide pyrazolynate and its hydrolysate in paddy fields, which is essential for understanding the environmental impact and safety of these compounds. The study examined the hydrolyzation to destosyl pyrazolynate (DTP) and its concentration in paddy water and soil, offering valuable data on the environmental behavior of this herbicide (Kubo, Ohno, Nagasawa, Kose, & Kawata, 2012).
Propriétés
Numéro CAS |
58010-98-3 |
|---|---|
Nom du produit |
4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole |
Formule moléculaire |
C12H10Cl2N2O2 |
Poids moléculaire |
285.12 g/mol |
Nom IUPAC |
4-(2,4-dichlorobenzoyl)-2,5-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-6-10(12(18)16(2)15-6)11(17)8-4-3-7(13)5-9(8)14/h3-5,15H,1-2H3 |
Clé InChI |
FRFLVNQIJSMVHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Synonymes |
4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole destosyl pyrazolate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



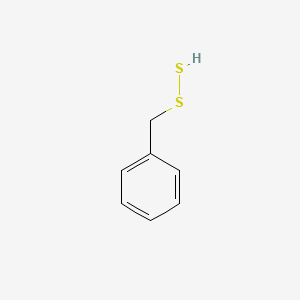
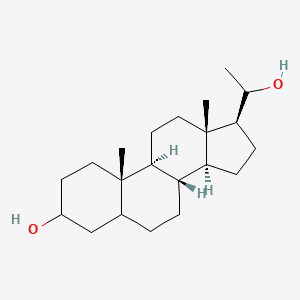
![9-(2-Chlorophenyl)-14-hexadecylsulfonyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene](/img/structure/B1197408.png)
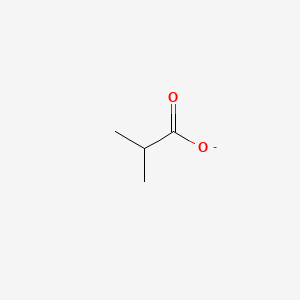

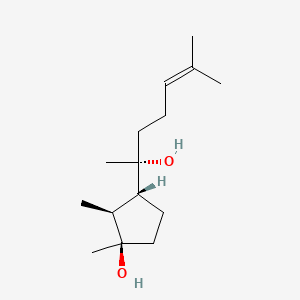
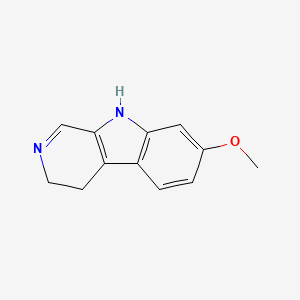
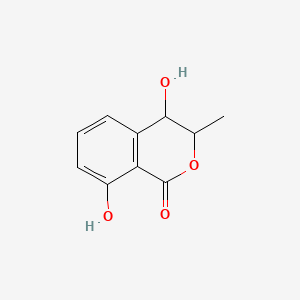
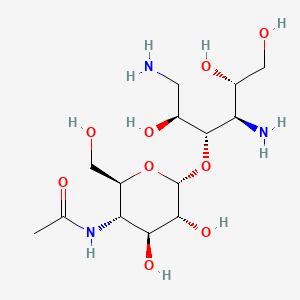
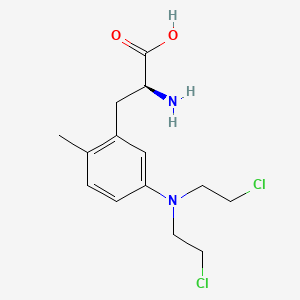
![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)
